REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:6][CH3:7])=[CH:3][C:4]#[N:5].[C:8]([CH2:12][C:13]([O:15]C)=O)(=O)[CH2:9][CH3:10].[OH-:17].[Na+]>CO>[NH2:5][C:4]1[CH:3]=[C:2]([CH2:6][CH3:7])[N:1]=[C:8]([CH2:9][CH3:10])[C:12]=1[C:13]([OH:15])=[O:17] |f:2.3|
|
Name
|
3-amino-2-pentenenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=CC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OC
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
volatile material is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate
|
Type
|
ADDITION
|
Details
|
a mixture of 2M hydrochloric acid (9.5 ml) and water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
CUSTOM
|
Details
|
water is removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with ethyl acetate/methanol (1:1 v/v)
|
Type
|
FILTRATION
|
Details
|
The combined organic extracts are filtered
|
Type
|
CUSTOM
|
Details
|
solvent is removed from the filtrate by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)CC)CC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |